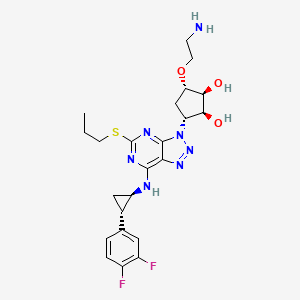

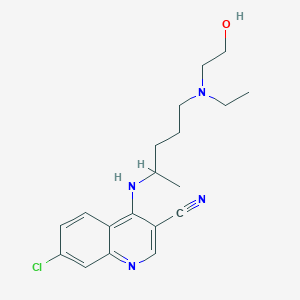

Ticagrelor Amine Derivative

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

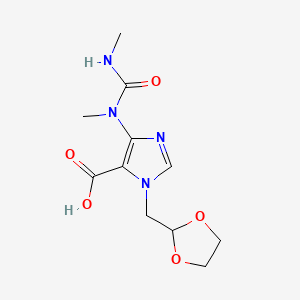

Ticagrelor amine derivative is a compound known for its role as a platelet aggregation inhibitor. It is a P2Y12 receptor antagonist, which means it prevents platelets from clumping together and forming blood clots. This compound is particularly significant in the treatment of acute coronary syndrome and myocardial infarction, where it helps reduce the risk of thrombotic events such as strokes and heart attacks .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ticagrelor amine derivative involves several key steps. One efficient method includes the condensation of pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound through diazotization using a green reagent, Resin-NO2, in a water and acetonitrile mixture. The final steps involve condensation with a cyclopropylamine derivative and deprotection using hydrochloric acid in dichloromethane, yielding ticagrelor with high purity .

Industrial Production Methods

Industrial production of this compound focuses on optimizing each reaction stage to ensure scalability and safety. This includes understanding the thermal events of the reactions through DSC analysis and establishing critical process parameters to avoid accidents. The process aims to achieve high yield and purity while maintaining safety for both the product and personnel involved .

化学反応の分析

Types of Reactions

Ticagrelor amine derivative undergoes various chemical reactions, including:

Condensation Reactions: Used in the initial synthesis steps.

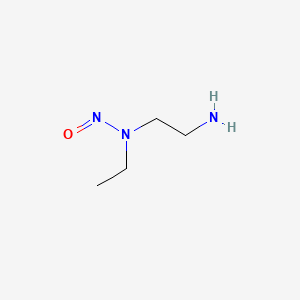

Diazotization: Involves the formation of a triazole compound.

Substitution Reactions: Common in the modification of intermediates.

Common Reagents and Conditions

Resin-NO2: A green reagent used in diazotization.

Hydrochloric Acid in Dichloromethane: Used for deprotection.

Ethylene Glycol: Solvent for condensation reactions.

Major Products Formed

The major product formed from these reactions is ticagrelor, a highly pure and effective platelet aggregation inhibitor .

科学的研究の応用

Ticagrelor amine derivative has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying P2Y12 receptor antagonists.

Biology: Investigated for its role in platelet aggregation and cardiovascular health.

Medicine: Clinically used to prevent thrombotic events in patients with acute coronary syndrome or myocardial infarction.

Industry: Employed in the development of safer and more efficient synthetic routes for pharmaceutical compounds

作用機序

Ticagrelor amine derivative exerts its effects by binding to the P2Y12 receptor on platelet membranes. Unlike adenosine diphosphate (ADP), ticagrelor binds to a different site on the receptor, preventing signal transduction initiated by ADP binding. This inhibition of platelet aggregation significantly reduces the risk of complications associated with atherosclerosis, such as myocardial infarction and stroke .

類似化合物との比較

Similar Compounds

Clopidogrel: Another P2Y12 receptor antagonist but requires metabolic activation.

Prasugrel: Similar to clopidogrel but with a faster onset of action.

Cangrelor: An intravenous P2Y12 receptor antagonist.

Uniqueness of Ticagrelor Amine Derivative

This compound stands out due to its direct and reversible mode of action, which allows for rapid onset and offset effects. Unlike clopidogrel and prasugrel, it does not require metabolic activation, making it more suitable for patients undergoing surgery .

特性

分子式 |

C23H29F2N7O3S |

|---|---|

分子量 |

521.6 g/mol |

IUPAC名 |

(1S,2S,3S,5R)-3-(2-aminoethoxy)-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol |

InChI |

InChI=1S/C23H29F2N7O3S/c1-2-7-36-23-28-21(27-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(29-23)32(31-30-18)16-10-17(35-6-5-26)20(34)19(16)33/h3-4,8,12,15-17,19-20,33-34H,2,5-7,9-10,26H2,1H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |

InChIキー |

IDCFBDOEWGNZGE-FNOIDJSQSA-N |

異性体SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCN)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |

正規SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCN)NC4CC4C5=CC(=C(C=C5)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Piperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13428890.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)

![4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)

![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline](/img/structure/B13428933.png)